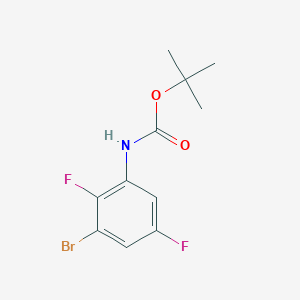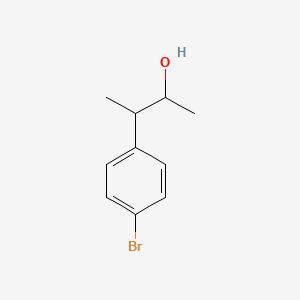![molecular formula C9H14N2O B13080531 3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)
3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It features an oxazole ring fused to a pyridine ring, resulting in a unique structure.
- The compound’s name reflects its seven-membered oxazole ring (4H,5H,6H,7H) and its pyridine moiety.
- While its exact applications are diverse, it has garnered interest due to its potential biological activities.
3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine: is a heterocyclic compound with the chemical formula and a molecular weight of 166.22 g/mol.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-propyl-oxazolo-pyridine involves cyclization reactions. One common method is the condensation of an appropriate aldehyde or ketone with a primary amine, followed by cyclization under acidic conditions.
Industrial Production: Although not widely produced industrially, research laboratories often synthesize this compound for further investigation.
Analyse Chemischer Reaktionen
Reactivity: 3-Propyl-oxazolo-pyridine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the parent compound, often with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, including antimicrobial, antiviral, and antiparasitic properties.
Medicine: Under study for its potential as a drug candidate.
Industry: Limited industrial applications, but its unique structure may inspire novel materials.
Wirkmechanismus
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other oxazolo-pyridine derivatives, such as 3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride and 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride , share structural features.
Uniqueness: The propyl substituent in our compound distinguishes it from related analogs.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-propyl-4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C9H14N2O/c1-2-3-8-7-4-5-10-6-9(7)12-11-8/h10H,2-6H2,1H3 |
InChI-Schlüssel |
HFAQPEAPKZTVFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NOC2=C1CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


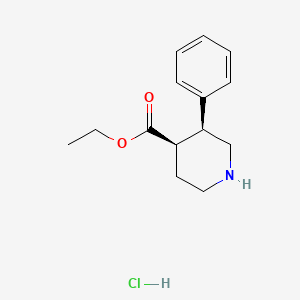

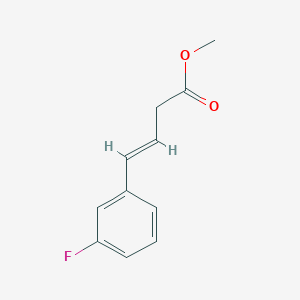


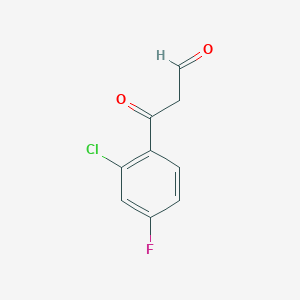
![Ethyl 3-(2-chloroethyl)-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B13080478.png)
![5-(tert-Butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B13080481.png)

![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)

